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A meta-analysis of recent clinical trial outcomes reveals Gadoquatrane, an investigational
macrocyclic gadolinium-based contrast agent (GBCA), demonstrates comparable efficacy to
conventional agents at a significantly lower dose. These findings, from the comprehensive
QUANTI clinical trial program, suggest a potential paradigm shift in contrast-enhanced
magnetic resonance imaging (MRI) with a focus on reducing patient exposure to gadolinium.

Researchers, scientists, and drug development professionals are closely watching the
development of Gadoquatrane, which has consistently met primary and secondary endpoints
in its Phase lll trials. The agent has shown non-inferiority in lesion visualization and detection
compared to other macrocyclic GBCAs, and superiority over unenhanced MRI, all while utilizing
a 60% lower dose of gadolinium.[1][2][3][4] The safety profile of Gadoquatrane has been
reported as similar to that of other currently available macrocyclic GBCAs, with no new safety
signals identified.[3]

This comparison guide provides a detailed overview of the available clinical trial data for
Gadoquatrane and its key competitors: Gadobutrol, Gadoterate Meglumine, and Gadoteridol.
While specific quantitative data from the Gadoquatrane QUANTI trials have not yet been fully
published, this guide synthesizes the available qualitative results and presents historical data
for the comparator agents to offer a comprehensive perspective.

Comparative Efficacy and Safety of Gadoquatrane
and Other Macrocyclic GBCAs
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The QUANTI clinical trial program, a series of multinational, randomized, double-blind, cross-
over studies, forms the foundation of Gadoquatrane's clinical data. The program includes the
QUANTI CNS (central nervous system), QUANTI OBR (other body regions), and QUANTI
Pediatric studies. Across these trials, Gadoquatrane was administered at a dose of 0.04 mmol
Gd/kg body weight, a significant reduction from the standard 0.1 mmol Gd/kg dose of its
comparators.

Key Findings from the QUANTI Trials:

¢ Non-Inferiority: Gadoquatrane demonstrated non-inferiority to comparator macrocyclic
GBCAs in key visualization parameters, including lesion enhancement, border delineation,
and internal morphology. It also showed non-inferior diagnostic performance based on
sensitivity and specificity for lesion detection.

e Superiority to Unenhanced MRI: Gadoquatrane showed superior visualization of lesions
compared to MRI scans without a contrast agent.

o Safety Profile: The safety profile of Gadoquatrane was found to be consistent with that of
other macrocyclic GBCAs, with no new safety concerns emerging from the trials.

While awaiting the publication of detailed numerical data from the QUANTI trials, the following
tables summarize the available efficacy and safety data for the comparator agents from their
respective clinical trials.

Table 1: Efficacy of Comparator Macrocyclic GBCAs in CNS MRI
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i ) ) lesions with abnormal
o CNS lesion brain barrier and/or o
Indication o _ vascularity in the
visualization abnormal vascularity ) ]
, _ , brain, spine, and
in the brain, spine, ) ]
_ associated tissues
and associated
tissues
Dose 0.1 mmol/kg 0.1 mmol/kg 0.1 mmol/kg
In a study of 103
Superior to children, MR
unenhanced MRI for ] enhancement was
. Superior to ]
lesion enhancement, ] noted in
) ] unenhanced MRI in ]
border delineation, ) approximately 60% of
) terms of lesion ) -
and internal ] o scans, with additional
] visualization. No ) o )
Key Efficacy morphology (p < . ) ] diagnostic information
difference in efficacy )
Outcomes 0.0001). Improved in 30-95% of scans. In

sensitivity and
accuracy for
malignant lesion
detection compared to

unenhanced MRI.

compared to
Magnevist
(gadopentetate

dimeglumine).
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75-82% of scans were
enhanced, with 45-
48% providing
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information.

Table 2: Safety of Comparator Macrocyclic GBCAs
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Gadoterate .
Gadobutrol . Gadoteridol
Feature . Meglumine
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Nausea, headache, Nausea, taste
Common Adverse Headache, nausea, o ] ) ]
o injection site pain, perversion, headache,
Events dizziness. o o
dizziness, rash. dizziness.
Drug-related adverse
) In a large study,
events reported in
) ] o ) adverse events were
4.1% of patients in a In pediatric patients, )
recorded in 6.9% of
Adverse Event Rate CNS study. In a larger  3.8% reported at least

subjects, with 4.6%

analysis, the rate was one adverse reaction.
related to the contrast

similar to other
GBCAs.

agent.

Experimental Protocols: A Look at the QUANTI Trial
Design

The QUANTI clinical trial program was designed to rigorously evaluate the efficacy and safety
of Gadoquatrane.

QUANTI CNS and OBR Studies:

» Design: These were multinational, randomized, prospective, double-blind, cross-over Phase

Il studies.

» Population: The studies enrolled adult patients with known or suspected pathologies of the
central nervous system (QUANTI CNS) or other body regions (QUANTI OBR), including
head and neck, thorax, abdomen, pelvis, and extremities.

« Intervention: Patients received a single intravenous injection of Gadoquatrane (0.04 mmol
Gd/kg) and a comparator macrocyclic GBCA (0.1 mmol/kg) in a cross-over fashion.

o Endpoints: The primary efficacy endpoints focused on visualization parameters such as
lesion enhancement, border delineation, and internal morphology, as assessed by blinded
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independent readers. Secondary endpoints included sensitivity and specificity for lesion
detection.

QUANTI Pediatric Study:

e Design: This study focused on the pharmacokinetics and safety of Gadoquatrane in the
pediatric population.

e Population: The study enrolled children from birth to less than 18 years of age.

o Key Finding: The pharmacokinetic behavior of Gadoquatrane in children was found to be
similar to that in adults.

While detailed MRI acquisition parameters for the QUANTI trials are not yet publicly available,
a standardized protocol was utilized to ensure consistency across study sites.

Visualizing the Future: Workflows and Pathways

To better understand the context of Gadoquatrane's development and the underlying
principles of gadolinium-based contrast agents, the following diagrams illustrate a typical
clinical trial workflow and the potential signaling pathways associated with gadolinium
deposition.
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Gadoquatrane Clinical Trial Workflow
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Gadolinium Deposition Signaling Pathway

The Road Ahead for Gadoquatrane

The positive outcomes from the QUANTI clinical trial program position Gadoquatrane as a
promising new option in the field of MRI contrast agents. The ability to achieve non-inferior
diagnostic efficacy with a substantially lower gadolinium dose addresses a key concern in the
medical community regarding potential long-term effects of gadolinium retention in the body. As
Bayer proceeds with regulatory submissions to health authorities worldwide, the full publication
of the QUANTI trial data will be eagerly anticipated by clinicians and researchers to fully assess
the quantitative benefits of Gadoquatrane in comparison to established macrocyclic GBCAs.
This new agent has the potential to become a valuable tool in providing safer and effective
diagnostic imaging for a wide range of patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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